molecular formula C17H24N2O3S B2373177 (3-(dimethylamino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1705402-89-6

(3-(dimethylamino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2373177
CAS No.: 1705402-89-6
M. Wt: 336.45
InChI Key: REZAIRZIOKKVDR-UHFFFAOYSA-N
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Description

(3-(Dimethylamino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a complex organic compound known for its diverse applications in chemical and biomedical fields. This compound features a dimethylamino group and an azabicyclo structure, making it an intriguing subject for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach might involve the initial formation of the dimethylamino phenyl component through a substitution reaction, followed by the introduction of the methylsulfonyl group. The azabicyclo structure is usually constructed via a cyclization reaction, involving specific catalysts and solvents to ensure the correct stereochemistry.

Industrial Production Methods

Industrially, the production of this compound might be scaled up through automated reaction systems, maintaining stringent control over reaction conditions such as temperature, pressure, and pH. Purification processes such as chromatography and recrystallization are essential to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

This compound is known to undergo several types of chemical reactions:

  • Oxidation: : The methylsulfonyl group can be oxidized to introduce sulfone functionalities.

  • Reduction: : Certain conditions can reduce the compound to modify the azabicyclo structure.

  • Substitution: : The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride.

  • Catalysts: : Palladium on carbon, platinum oxide.

Major Products

The major products of these reactions often include derivatives with modified functional groups, enhancing the compound’s activity for specific applications.

Scientific Research Applications

Chemistry

In chemistry, (3-(dimethylamino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is used as a building block for synthesizing more complex molecules.

Biology

In biological research, it serves as a probe for studying molecular interactions due to its distinct structural features.

Medicine

Medicinal chemistry utilizes this compound in drug development, exploring its potential as a therapeutic agent for various diseases.

Industry

In the industrial sector, it is incorporated into the synthesis of advanced materials, contributing to innovations in polymers and resins.

Mechanism of Action

The mechanism by which this compound exerts its effects is often studied in the context of its interaction with biological targets:

  • Molecular Targets: : Enzymes, receptors.

  • Pathways: : The compound might influence signaling pathways, modulating cellular responses through binding interactions.

Comparison with Similar Compounds

(3-(Dimethylamino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone stands out due to its unique azabicyclo structure compared to similar compounds, which might lack such complexity. Here are a few related compounds:

  • (3-(Dimethylamino)phenyl)((1R,5S)-3-(sulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone: : Lacks the methyl group on the sulfonyl moiety.

  • (3-(Dimethylamino)phenyl)(8-azabicyclo[3.2.1]octan-8-yl)methanone: : Missing the sulfonyl group altogether.

  • (3-(Amino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone: : Substitutes the dimethylamino group with a simple amino group.

This intricate balance of functional groups gives our compound a distinctive edge in various applications. Have any specific questions or areas you want to dig into further?

Properties

IUPAC Name

[3-(dimethylamino)phenyl]-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-18(2)13-6-4-5-12(9-13)17(20)19-14-7-8-15(19)11-16(10-14)23(3,21)22/h4-6,9,14-16H,7-8,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZAIRZIOKKVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2C3CCC2CC(C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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